molecular formula C20H17N3O B10978397 2-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide

2-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide

Cat. No.: B10978397
M. Wt: 315.4 g/mol
InChI Key: LUYKQTDXKSVSHV-UHFFFAOYSA-N
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Description

2-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a naphthalene ring and a benzimidazole ring connected through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide typically involves a multi-step process. One common method includes the reaction of naphthalen-1-ylmethanol with benzimidazole in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture under reflux with a solvent such as toluene or ethanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the employment of automated purification systems can streamline the isolation and purification processes, making the production more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-ylmethyl benzimidazole carboxylic acid, while reduction may produce naphthalen-1-ylmethyl benzimidazole alcohol .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Properties

Molecular Formula

C20H17N3O

Molecular Weight

315.4 g/mol

IUPAC Name

2-[2-(naphthalen-1-ylmethyl)benzimidazol-1-yl]acetamide

InChI

InChI=1S/C20H17N3O/c21-19(24)13-23-18-11-4-3-10-17(18)22-20(23)12-15-8-5-7-14-6-1-2-9-16(14)15/h1-11H,12-13H2,(H2,21,24)

InChI Key

LUYKQTDXKSVSHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=NC4=CC=CC=C4N3CC(=O)N

Origin of Product

United States

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